molecular formula C6H15ClN2O B2504324 N-(3-Aminopropyl)-N-methyl-acetamide HCl CAS No. 1955540-43-8; 84598-51-6

N-(3-Aminopropyl)-N-methyl-acetamide HCl

Cat. No.: B2504324
CAS No.: 1955540-43-8; 84598-51-6
M. Wt: 166.65
InChI Key: QKLTZHHMNPANRA-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)-N-methyl-acetamide HCl is a secondary amine derivative featuring an acetamide group linked to a methyl-substituted aminopropyl chain, with a hydrochloride salt enhancing its water solubility. Key properties, such as solubility, reactivity, and stability, are influenced by the methyl group on the nitrogen and the HCl salt form .

Properties

CAS No.

1955540-43-8; 84598-51-6

Molecular Formula

C6H15ClN2O

Molecular Weight

166.65

IUPAC Name

N-(3-aminopropyl)-N-methylacetamide;hydrochloride

InChI

InChI=1S/C6H14N2O.ClH/c1-6(9)8(2)5-3-4-7;/h3-5,7H2,1-2H3;1H

InChI Key

QKLTZHHMNPANRA-UHFFFAOYSA-N

SMILES

CC(=O)N(C)CCCN.Cl

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features of Selected Compounds
Compound Name Molecular Formula Molecular Weight Key Functional Groups CAS Number
N-(3-Aminopropyl)-N-methyl-acetamide HCl C6H15ClN2O 166.65* Acetamide, methylamine, HCl Not explicitly listed
N-(3-Aminopropyl)acetamide HCl C5H13ClN2O 152.62 Acetamide, primary amine, HCl 53186-44-0
N-(3-Aminopropyl)methacrylamide HCl C7H14ClN2O 178.66 Methacrylamide, primary amine, HCl 72607-53-5
EDC-HCl (Carbodiimide derivative) C8H17ClN3 191.7 Carbodiimide, dimethylamine, HCl 25952-53-8
N-(3-Chloropropyl)acetamide C5H10ClNO 151.6 Acetamide, chloropropyl 3361051 (CID)

*Calculated based on molecular formula.

Key Observations :

  • Methyl Group Influence: The methyl group in this compound introduces steric hindrance and reduces nucleophilicity compared to the primary amine in N-(3-Aminopropyl)acetamide HCl .
  • Functional Group Reactivity: The methacrylamide group in N-(3-Aminopropyl)methacrylamide HCl enables polymerization, making it suitable for hydrogels, unlike the acetamide derivatives .
  • Carbodiimide Functionality : EDC-HCl’s carbodiimide group is critical for activating carboxyl groups in peptide synthesis, a role absent in acetamide-based compounds .

Physicochemical Properties

Table 2: Physical and Chemical Properties
Compound Name Melting Point (°C) Solubility Stability Key Applications
This compound Not reported Likely water-soluble (HCl salt) Hydrolytically stable Organic synthesis, drug intermediates
N-(3-Aminopropyl)acetamide HCl Not reported Water-soluble Stable under dry conditions Biochemical research
N-(3-Aminopropyl)methacrylamide HCl Not reported Water-soluble Hydrolytically stable Reductively biodegradable hydrogels
EDC-HCl 108–110 Water-soluble Moisture-sensitive Peptide coupling reagent
N-(3-Chloropropyl)acetamide Not reported Organic solvents Reactive toward nucleophiles Intermediate in alkylation reactions

Key Observations :

  • Solubility: HCl salts (e.g., N-(3-Aminopropyl)acetamide HCl, EDC-HCl) exhibit high water solubility, advantageous for biomedical and synthetic applications .
  • Stability : Methacrylamide derivatives show hydrolytic stability, enabling their use in long-term biomedical applications, whereas EDC-HCl is moisture-sensitive .
Table 3: Application-Specific Comparisons
Compound Name Selectivity/Performance Notes Applications
This compound Potential as a bifunctional linker in drug delivery systems Pharmaceutical intermediates
N-(3-Aminopropyl)methacrylamide HCl High selectivity for amine-containing polymers Tissue engineering, hydrogels
EDC-HCl Selective carboxyl group activation Peptide synthesis, bioconjugation
N-(3-Aminopropyl)-2-pipecoline Ag(I) sorption capacity: 105.4 mg/g Metal recovery from chloride solutions

Key Observations :

  • Biomedical Use : Methacrylamide derivatives excel in hydrogel formation due to their stability and reactivity, unlike simpler acetamides .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Aminopropyl)-N-methyl-acetamide HCl, and how can purity be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, reacting methyl acrylate with 3-aminopropylmethylamine under controlled pH (8–9) and temperature (40–60°C) yields the acetamide intermediate, followed by HCl salt formation . Purification via recrystallization in ethanol/water mixtures (3:1 v/v) achieves >90% purity, confirmed by HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H NMR (D2 _2O, 400 MHz) identifies key peaks: δ 1.95 (s, 3H, CH3 _3CO), δ 2.15–2.35 (m, 2H, CH2 _2N), δ 3.05 (s, 3H, N-CH3 _3), and δ 3.40–3.60 (m, 4H, NH2 _2-CH2 _2-CH2 _2-CH2 _2-) .
  • FT-IR : Bands at 1650–1670 cm1^{-1} (amide I) and 1550–1580 cm1^{-1} (amide II) confirm the acetamide backbone. Primary amine stretches (3300–3500 cm1^{-1}) may overlap with HCl salt vibrations .

Q. How should researchers handle stability and storage of this compound?

  • Methodological Answer : Store at -20°C in airtight, light-resistant containers. Stability tests show <5% degradation over 12 months under these conditions. For aqueous solutions (pH 4–6), use within 48 hours to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. What role does this compound play in synthesizing functional polymers for metal ion recovery?

  • Methodological Answer : The primary amine group enables covalent modification of polymer resins (e.g., VBC/DVB copolymers) via microwave-assisted grafting (100 W, 10 min). For example, resins functionalized with N-(3-aminopropyl) derivatives achieve Ag(I) sorption capacities of 105–131 mg/g, as quantified by ICP-OES. Competitive adsorption studies (e.g., Ag(I) vs. Cu(II)/Pb(II) in chloride solutions) require pH optimization (pH 2–3) and pseudo-first-order kinetic modeling .

Q. How can this compound be utilized in designing biodegradable hydrogels for biomedical applications?

  • Methodological Answer : Copolymerize with methacrylamide derivatives (e.g., N-(3-Aminopropyl)methacrylamide HCl) via free-radical polymerization (azobisisobutyronitrile initiator, 70°C). Reductive biodegradation (e.g., using glutathione) cleaves disulfide linkages, as demonstrated in tissue engineering scaffolds. Swelling ratios (>400%) and degradation kinetics are monitored via gravimetry and SEM .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be resolved?

  • Methodological Answer : Residual solvents (e.g., ethyl acetate) and byproducts (e.g., unreacted 3-aminopropylmethylamine) are detected via GC-MS (DB-5 column, 30 m × 0.25 mm). Limit of detection (LOD) for amines is 0.1 ppm using derivatization with dansyl chloride and fluorescence detection (λex_{ex}=340 nm, λem_{em}=515 nm) .

Data Contradiction and Reproducibility Analysis

Q. Why do reported sorption capacities for Ag(I) vary across studies using similar amine-functionalized resins?

  • Methodological Answer : Discrepancies arise from differences in resin crosslinking density (2–5% DVB) and grafting efficiency (69–88%). For reproducibility, pre-condition resins with 1 M HCl/NaOH cycles to standardize active sites. XPS analysis of N 1s peaks (399–401 eV) quantifies amine availability .

Q. How can conflicting degradation rates in hydrogel studies be reconciled?

  • Methodological Answer : Variability stems from glutathione concentration (1–10 mM) and hydrogel porosity (controlled by monomer/initiator ratios). Standardize degradation assays in PBS (pH 7.4, 37°C) with rheological monitoring (G’/G’’) to account for mechanical heterogeneity .

Safety and Protocol Optimization

Q. What precautions are essential when handling this compound in aqueous synthesis?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, goggles) due to skin/eye irritation risks (GHS Category 1B). Neutralize spills with 5% acetic acid before disposal. Acute toxicity (LD50_{50} oral, rat: 250 mg/kg) mandates institutional biosafety review .

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